molecular formula C₈H₇D₅N₂ B1162489 Mebanazine-d5

Mebanazine-d5

Cat. No.: B1162489
M. Wt: 141.23
Attention: For research use only. Not for human or veterinary use.
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Description

Mebanazine-d5 is a deuterated analog of mebanazine, a benzimidazole-derived compound. Deuterated compounds like this compound are widely used as internal standards in mass spectrometry due to their near-identical chemical behavior to non-deuterated counterparts, except for isotopic mass differences, which enable precise quantification in analytical workflows . These modifications influence stability, reactivity, and metabolic pathways, suggesting that this compound’s deuterium substitution may similarly optimize its pharmacokinetic or analytical utility .

Properties

Molecular Formula

C₈H₇D₅N₂

Molecular Weight

141.23

Synonyms

(α-Methylbenzyl-d5)hydrazine;  (1-Phenyl-d5-ethyl)hydrazine;  (α-Methylbenzyl-d5)hydrazine;  Actamol-d5

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (Da) Application
This compound Benzimidazole Deuterium (5 positions) ~(MW of mebanazine +5) Analytical standard
4f () Benzimidazole 6-Nitro, 5-fluoro ~380–400* Pharmacological studies
5b () Benzimidazole 6-Bromo, methylthio ~420–440* Enzyme inhibition assays
Oxfendazole-d3 () Benzimidazole Deuterium (3 positions) ~(MW of oxfendazole +3) Veterinary drug analysis

*Estimated based on typical benzimidazole derivatives.

Comparison with Deuterated Analytical Standards

Deuterated standards like Oxfendazole-d3 and Xylazine-d6 () share functional roles with this compound. For example:

  • Oxfendazole-d3 : Used to quantify parent compounds in biological matrices. Its deuterated carbamate group mirrors this compound’s likely deuterium positions, enhancing chromatographic resolution .
  • Xylazine-d6 : Features six deuterium atoms, providing a higher mass shift for unambiguous detection. This contrasts with this compound’s five deuteriums, which may reflect a balance between synthesis complexity and analytical utility .

Key Advantage of this compound : The strategic placement of deuterium (likely at metabolically labile sites) minimizes interference with the compound’s core structure while maximizing isotopic differentiation .

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